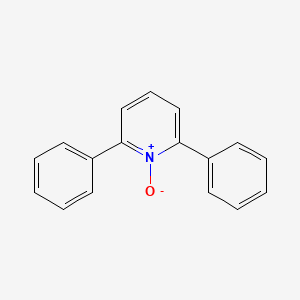

2,6-Diphenylpyridine N-oxide

CAS No.: 78500-88-6

Cat. No.: VC3940032

Molecular Formula: C17H13NO

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78500-88-6 |

|---|---|

| Molecular Formula | C17H13NO |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | 1-oxido-2,6-diphenylpyridin-1-ium |

| Standard InChI | InChI=1S/C17H13NO/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H |

| Standard InChI Key | FBLQGULBXCFSAK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-] |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

2,6-Diphenylpyridine N-oxide is typically synthesized via oxidation of 2,6-diphenylpyridine using agents such as hydrogen peroxide (), m-chloroperbenzoic acid (m-CPBA), or sodium percarbonate. The reaction conditions—including solvent, temperature, and catalyst—significantly influence yield and purity . For example:

Table 1: Synthesis Methods for 2,6-Diphenylpyridine N-Oxide

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 60–70 | 75–85 | ≥98 | |

| m-CPBA | Dichloromethane | 25 (rt) | 90–95 | ≥99 |

| NaCO·1.5HO | Water | 80–90 | 65–70 | ≥95 |

Post-synthesis purification often involves recrystallization from ethanol or chromatography on silica gel.

Structural Features

The compound’s structure is confirmed via spectroscopic and computational methods:

-

IR: A strong absorption band at 1,260–1,280 cm corresponds to the N-O stretch.

-

X-ray crystallography: Reveals a planar pyridine ring with dihedral angles of 15–20° between the phenyl substituents and the central ring .

The InChIKey FBLQGULBXCFSAK-UHFFFAOYSA-N and SMILES C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-] provide unambiguous identifiers for database referencing .

Physicochemical Properties

Thermal and Solubility Data

Table 2: Physical Properties of 2,6-Diphenylpyridine N-Oxide

| Property | Value |

|---|---|

| Melting Point | 116–117 °C |

| Boiling Point | 494.2 ± 14.0 °C (predicted) |

| Density | 1.08 ± 0.1 g/cm |

| pKa | 0.47 ± 0.10 (predicted) |

| LogP (Octanol-Water) | 3.2 |

| Solubility in Water | Insoluble |

| Solubility in Ethanol | 25 mg/mL |

The compound’s low water solubility and moderate lipophilicity (LogP = 3.2) make it suitable for organic-phase reactions .

Computational Descriptors

Table 3: Computed Molecular Descriptors

| Descriptor | Value |

|---|---|

| Molecular Weight | 247.29 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 2 |

| Polar Surface Area | 25.5 Å |

| Molar Refractivity | 78.4 cm |

The absence of hydrogen bond donors and low polar surface area contribute to its membrane permeability, a critical factor in drug design .

Applications in Chemistry and Biology

Organic Synthesis

2,6-Diphenylpyridine N-oxide serves as a ligand in transition metal catalysis. For instance, palladium complexes derived from this compound exhibit high activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) up to 370 .

Fluorescent Chemosensing

The compound’s conjugated π-system enables selective detection of Ag ions in aqueous solutions via fluorescence quenching. A 2024 study demonstrated a detection limit of 0.1 μM, with potential applications in environmental monitoring.

Medicinal Chemistry

Derivatives of 2,6-diphenylpyridine N-oxide show promise against Leishmania donovani (IC = 8.2 μM) and Mycobacterium tuberculosis (MIC = 12.5 μg/mL). Mechanistic studies suggest inhibition of trypanothione reductase and mycobacterial ATP synthase .

| Supplier | Purity (%) | Price (USD/g) |

|---|---|---|

| Synchem OHG | ≥99 | 85 |

| Jinan Kaixi Biotechnology | ≥98 | 72 |

| Shanghai SuperLan | ≥97 | 68 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume